

# Crystal Structure of 1-Bromo-1-nitrononan-2-ol: A Technical Overview

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Compound of Interest

Compound Name: 1-Bromo-1-nitrononan-2-OL

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide aims to provide a comprehensive overview of the crystal structure of **1-bromo-1-nitrononan-2-ol**. However, a thorough search of available scientific literature and crystallographic databases reveals a notable absence of specific studies detailing the crystal structure of this particular compound. While information on related bromo-nitro and bromo-hydroxy organic molecules exists, data directly pertaining to **1-bromo-1-nitrononan-2-ol** is not currently available in the public domain. This document, therefore, serves to highlight this knowledge gap and provides a general framework for the experimental determination and analysis of such a crystal structure, based on established methodologies for similar compounds.

#### Introduction

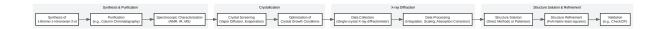
Bromo-nitro-functionalized organic compounds are a class of molecules with significant potential in synthetic chemistry and drug development. The presence of both a bromine atom and a nitro group can impart unique chemical reactivity and biological activity. The additional hydroxyl group in **1-bromo-1-nitrononan-2-ol** suggests the possibility of hydrogen bonding, which would significantly influence its crystal packing and, consequently, its physical and pharmacological properties.



Determining the precise three-dimensional arrangement of atoms in a crystal is fundamental to understanding its structure-property relationships. X-ray crystallography is the definitive method for elucidating such structures, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

# Hypothetical Experimental Workflow for Crystal Structure Determination

While no specific protocol for **1-bromo-1-nitrononan-2-ol** is available, a typical experimental workflow for determining the crystal structure of a novel organic compound would be as follows. This serves as a guide for researchers aiming to crystallize and characterize this molecule.



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**Caption:** A generalized workflow for the determination of a novel crystal structure.

### **Synthesis and Purification**

The synthesis of **1-bromo-1-nitrononan-2-ol** would likely involve the bromination and nitration of a suitable nonane precursor. Following synthesis, rigorous purification, for example by column chromatography, would be essential to obtain a sample of sufficient purity for crystallization. The purified compound would then be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical identity.

### Crystallization

Growing single crystals of suitable size and quality is often the most challenging step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. A screening of various solvents and solvent mixtures would be necessary to identify optimal crystallization conditions.



### X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector.

#### **Structure Solution and Refinement**

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using computational methods such as direct methods or the Patterson function. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions and other crystallographic parameters.

## **Anticipated Structural Features and Data Presentation**

Based on the chemical structure of **1-bromo-1-nitrononan-2-ol**, several key structural features would be of interest. The following tables represent the types of quantitative data that would be generated from a successful crystal structure determination.

Table 1: Hypothetical Crystallographic Data



Parameter	Value
Chemical Formula	C <sub>9</sub> H <sub>18</sub> BrNO <sub>3</sub>
Formula Weight	268.15 g/mol
Crystal System	To be determined
Space Group	To be determined
a (Å)	To be determined
b (Å)	To be determined
c (Å)	To be determined
α (°)	To be determined
β (°)	To be determined
γ (°)	To be determined
Volume (ų)	To be determined
Z	To be determined
Calculated Density (g/cm³)	To be determined
R-factor (%)	To be determined

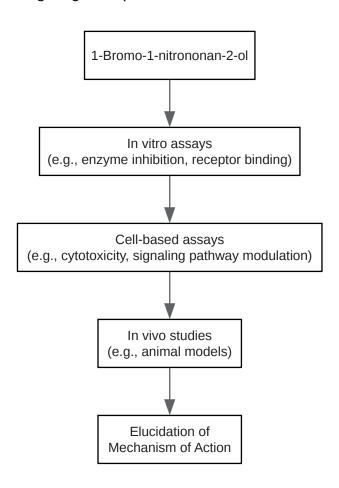
Table 2: Hypothetical Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
C1-Br1	To be determined	Br1-C1-N1	To be determined
C1-N1	To be determined	N1-C1-C2	To be determined
N1-O1	To be determined	C1-C2-O2	To be determined
N1-O2	To be determined	C1-C2-C3	To be determined
C2-O2	To be determined	H-O2-C2	To be determined
C1-C2	To be determined		



## Potential Signaling Pathways and Biological Relevance

Given the lack of data on **1-bromo-1-nitrononan-2-ol**, any discussion of its role in signaling pathways would be purely speculative. However, many bromo- and nitro-containing compounds exhibit biological activity. For instance, some nitro compounds can act as nitric oxide (NO) donors, which play a crucial role in various physiological signaling pathways. The logical relationship for investigating such potential is outlined below.



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